Glutamine, N-2-mercaptoethyl-
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Overview
Description
Glutamine, N-2-mercaptoethyl- is a compound that combines the amino acid glutamine with a mercaptoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glutamine, N-2-mercaptoethyl- typically involves the reaction of glutamine with a mercaptoethyl reagent under controlled conditions. One common method involves the use of a mixed acid anhydride intermediate, which reacts with glutamine to form the desired product . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like dicyclohexylcarbodiimide (DCC) to facilitate the reaction.
Industrial Production Methods
Industrial production of Glutamine, N-2-mercaptoethyl- may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Glutamine, N-2-mercaptoethyl- can undergo various chemical reactions, including:
Oxidation: The mercaptoethyl group can be oxidized to form disulfides or sulfoxides.
Reduction: The compound can be reduced to form simpler thiol derivatives.
Substitution: The mercaptoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include disulfides, sulfoxides, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Glutamine, N-2-mercaptoethyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Glutamine, N-2-mercaptoethyl- involves its interaction with various molecular targets and pathways. It can act as a precursor for the synthesis of other important biomolecules and can modulate cellular processes such as metabolism, cell proliferation, and apoptosis . The compound’s effects are mediated through its interaction with enzymes and signaling pathways, including the nuclear factor kappa B (NF-kB) and mitogen-activated protein kinases (MAPKs) pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Glutamine, N-2-mercaptoethyl- include:
N-(2-Mercaptoethyl)acetamide: A compound with similar mercaptoethyl functionality but different amino acid backbone.
N,N′ Bis-(2-Mercaptoethyl) Isophthalamide: Another thiol-containing compound with different structural features.
α-Ketoglutaramate: A metabolite of glutamine with distinct biochemical properties.
Uniqueness
Glutamine, N-2-mercaptoethyl- is unique due to its combination of the amino acid glutamine with a mercaptoethyl group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds .
Properties
CAS No. |
45102-60-1 |
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Molecular Formula |
C7H14N2O3S |
Molecular Weight |
206.27 g/mol |
IUPAC Name |
(2S)-2-amino-5-oxo-5-(2-sulfanylethylamino)pentanoic acid |
InChI |
InChI=1S/C7H14N2O3S/c8-5(7(11)12)1-2-6(10)9-3-4-13/h5,13H,1-4,8H2,(H,9,10)(H,11,12)/t5-/m0/s1 |
InChI Key |
DACAJQHNYZRUTJ-YFKPBYRVSA-N |
Isomeric SMILES |
C(CC(=O)NCCS)[C@@H](C(=O)O)N |
Canonical SMILES |
C(CC(=O)NCCS)C(C(=O)O)N |
Origin of Product |
United States |
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